molecular formula C12H18O B8565995 3-Methyl-4-(p-tolyl)-3-butanol

3-Methyl-4-(p-tolyl)-3-butanol

Cat. No.: B8565995
M. Wt: 178.27 g/mol
InChI Key: PGWJWAZSANOCJW-UHFFFAOYSA-N
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Description

3-Methyl-4-(p-tolyl)-3-butanol is a tertiary alcohol characterized by a branched butanol backbone with a methyl group at the 3-position and a para-tolyl (4-methylphenyl) substituent at the 4-position. Its molecular formula is C₁₂H₁₈O, and its structure combines hydrophobic (methyl and aromatic) groups with a polar hydroxyl group, influencing its physicochemical properties, such as solubility and reactivity.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-methyl-1-(4-methylphenyl)butan-2-ol

InChI

InChI=1S/C12H18O/c1-4-12(3,13)9-11-7-5-10(2)6-8-11/h5-8,13H,4,9H2,1-3H3

InChI Key

PGWJWAZSANOCJW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC1=CC=C(C=C1)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Key Finding : The para-tolyl group is pivotal for maintaining bioactivity. In a series of pyrazole and isoxazole derivatives (e.g., compounds 40a–p ), replacing the 4-methyl group on the para-tolyl ring with bulkier substituents (e.g., chloro, bromo, methoxy) led to reduced TNF-α inhibitory activity. For example:

  • Compound 40c (4-chloro substitution): ~50% loss in activity.
  • Compound 40e (4-methoxy substitution): ~70% loss in activity .

This highlights the steric and electronic sensitivity of the aromatic region. The methyl group on the para-tolyl ring likely optimizes hydrophobic interactions without introducing steric hindrance or electronic destabilization.

Tertiary Alcohol Analogues

Compared to other tertiary alcohols:

  • 3-Methyl-2-butanol (CAS 598-75-4): This compound lacks the aromatic para-tolyl group but shares a branched methyl-alcohol structure. Its lower molecular weight (C₅H₁₂O) results in higher volatility and reduced lipophilicity compared to 3-Methyl-4-(p-tolyl)-3-butanol .
  • 3-Methoxy-3-methyl-1-butanol (CAS 56539-66-3): The methoxy group enhances polarity, increasing water solubility but reducing lipid membrane permeability relative to the para-tolyl-containing target compound .

Functional Group Replacements

  • However, the absence of an aromatic system limits its application in contexts requiring π-π stacking (e.g., enzyme inhibition) .

Data Table: Structural and Functional Comparisons

Compound Molecular Formula Key Substituents Notable Properties/Bioactivity Reference
This compound C₁₂H₁₈O 3-methyl, 4-(4-methylphenyl) High hydrophobicity; putative bioactivity retention
Compound 40a (from ) C₁₈H₂₄N₄O₂ 1-(p-tolyl)-3-tert-butyl-pyrazole High TNF-α inhibition (~90% activity)
3-Methyl-2-butanol C₅H₁₂O 3-methyl, 2-hydroxy High volatility; industrial solvent
3-Methoxy-3-methyl-1-butanol C₆H₁₄O₂ 3-methoxy, 3-methyl Enhanced water solubility
3-Amino-4-methoxy-3-methylbutan-1-ol C₆H₁₅NO₂ 3-amino, 4-methoxy Basic character; limited aromaticity

Research Implications and Limitations

  • Bioactivity: The para-tolyl group’s role in this compound is extrapolated from studies on pyrazole derivatives, where its removal or substitution diminishes activity .
  • Data Gaps: Direct experimental data (e.g., melting point, solubility, toxicity) for this compound are absent in the provided evidence, necessitating further characterization.

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